CID 136561893

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

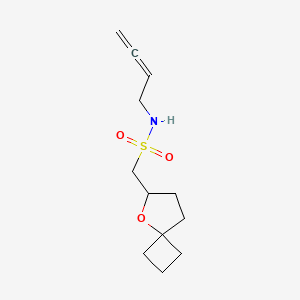

InChI=1S/C12H19NO3S/c1-2-3-9-13-17(14,15)10-11-5-8-12(16-11)6-4-7-12/h3,11,13H,1,4-10H2 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSIWXXMTGYXNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=CCNS(=O)(=O)CC1CCC2(O1)CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying the chemical properties of CID 136561893?

- Methodological Guidance : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:

- Population: What biological systems or chemical environments are relevant to this compound?

- Intervention: How does the compound interact with specific receptors or catalysts?

- Comparison: How do its properties differ from structurally similar compounds?

- Outcome: What measurable effects (e.g., thermodynamic stability, reactivity) are critical?

- Ensure the question is specific, avoids vague terms, and aligns with gaps in existing literature .

Q. What strategies should I employ for a systematic literature review on this compound?

- Use databases like PubMed, SciFinder, and Google Scholar to identify primary sources.

- Apply keyword combinations (e.g., "this compound synthesis," "kinetic studies," "spectroscopic characterization") and track citation chains to locate foundational studies.

- Critically evaluate sources for reliability, prioritizing peer-reviewed journals and avoiding over-reliance on unreviewed platforms like .

Q. How do I design a reproducible experimental protocol for synthesizing this compound?

- Detail all reagents, equipment, and conditions (temperature, solvent ratios, catalysts) in the Materials and Methods section.

- Include validation steps (e.g., NMR, mass spectrometry) to confirm compound purity and identity.

- Reference established protocols for analogous compounds and explicitly note deviations .

Q. What are the ethical considerations when handling this compound in laboratory settings?

- Address safety protocols (e.g., fume hood use, waste disposal) per institutional guidelines.

- Disclose potential conflicts of interest (e.g., funding sources) and ensure compliance with ethical review boards if human/animal testing is involved .

Advanced Research Questions

Q. How can I resolve contradictions in existing data on this compound’s reactivity under varying pH conditions?

- Conduct controlled replicate experiments to isolate variables (e.g., ionic strength, temperature).

- Apply statistical tools (e.g., ANOVA, regression analysis) to identify confounding factors.

- Compare results with computational models (e.g., DFT calculations) to validate hypotheses .

Q. What advanced techniques are suitable for elucidating the mechanistic pathways of this compound in catalytic reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.